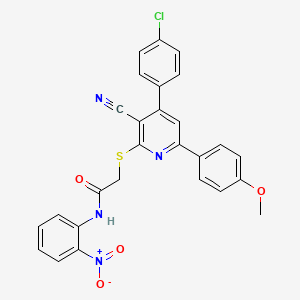
2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamid ist eine komplexe organische Verbindung, die einen Pyridinring aufweist, der mit verschiedenen funktionellen Gruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des Pyridinrings, gefolgt von der Einführung der Chlorphenyl-, Cyano- und Methoxyphenylgruppen. Der letzte Schritt beinhaltet die Thiolierung und Acetamidbildung unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Thiolgruppen.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppe abzielen und diese in ein Amin umwandeln.
Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Produkte können Sulfoxide oder Sulfone umfassen.
Reduktion: Amine sind die Hauptprodukte.
Substitution: Substituierte Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-((4-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress verbunden sind.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann sie bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Die beteiligten Wege können Signaltransduktionswege umfassen, die zelluläre Reaktionen auf oxidativen Stress regulieren.
Wissenschaftliche Forschungsanwendungen
2-((4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular responses to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin
- N-(2-nitrophenyl)acetamid
- 2-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin
Einzigartigkeit
Was 2-((4-(4-Chlorphenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-nitrophenyl)acetamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Eigenschaften
Molekularformel |
C27H19ClN4O4S |
|---|---|
Molekulargewicht |
531.0 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O4S/c1-36-20-12-8-18(9-13-20)24-14-21(17-6-10-19(28)11-7-17)22(15-29)27(31-24)37-16-26(33)30-23-4-2-3-5-25(23)32(34)35/h2-14H,16H2,1H3,(H,30,33) |
InChI-Schlüssel |
NRBPYTOOAIHTOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















